2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCUQJZIWZDMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques like continuous flow synthesis and high-throughput screening .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is known to modulate various biological pathways, including:
Enzyme Inhibition: Inhibits enzymes involved in inflammatory processes.
Receptor Binding: Binds to specific receptors, modulating cellular responses.
Signal Transduction: Affects signal transduction pathways, leading to altered gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
Benzo[b]thiophene-2-carboxamide derivatives: Explored as potential STING agonists.
Uniqueness
2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide stands out due to its unique bromobenzamido group, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Biological Activity
2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structural features and potential biological activities have garnered interest in medicinal chemistry, particularly for its applications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.28 g/mol. The compound features a bromobenzamide substituent and a tetrahydrobenzothiophene core, which contribute to its reactivity and biological activity.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of related tetrahydrobenzo[b]thiophene derivatives. For instance, compounds synthesized through similar methodologies demonstrated significant antioxidant activity comparable to ascorbic acid. This suggests that this compound could also exhibit similar properties due to its structural characteristics .
Anticancer Activity
Benzothiophene derivatives have been reported to possess anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Activity
Studies have shown that benzothiophene derivatives exhibit antibacterial and antifungal activities. The biological activity is believed to arise from their ability to interact with microbial cell membranes or inhibit essential microbial enzymes .
Case Studies and Research Findings
- Antioxidant Study : A study evaluated the total antioxidant capacity (TAC) of synthesized tetrahydrobenzo[b]thiophene derivatives using the phosphomolybdenum method. Compounds displayed significant antioxidant potency suggesting their potential use in treating oxidative stress-related diseases .
- Anticancer Research : In vitro studies demonstrated that benzothiophene derivatives could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation pathways .
- Antimicrobial Testing : A series of benzothiophene derivatives were tested against several bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial effects, making them potential candidates for antibiotic development .
While specific pathways for this compound are not fully elucidated, potential mechanisms may include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
